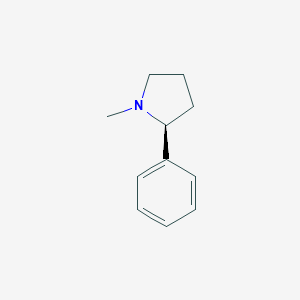

(2S)-1-Methyl-2-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504799 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-86-2 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-1-Methyl-2-phenylpyrrolidine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (2S)-1-Methyl-2-phenylpyrrolidine

Introduction

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral tertiary amine belonging to the pyrrolidine class of compounds. Its structure, featuring a stereogenic center at the C2 position of the pyrrolidine ring, makes it a valuable building block in asymmetric synthesis and medicinal chemistry. The specific stereoisomer, (2S), is crucial for applications where stereospecific interactions are paramount, such as in the development of chiral catalysts, ligands for asymmetric transformations, and as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to (2S)-1-Methyl-2-phenylpyrrolidine and the analytical methodologies required for its thorough characterization, ensuring both chemical purity and stereochemical integrity.

Part 1: Enantioselective Synthesis

The synthesis of enantiomerically pure compounds requires a strategy that introduces or preserves the desired stereochemistry. For (2S)-1-Methyl-2-phenylpyrrolidine, a logical and efficient approach is to start from a readily available chiral precursor, a method known as a chiral pool synthesis. L-Proline, a natural amino acid with the desired (S)-stereochemistry at the C2 position, serves as an ideal starting material.

Synthetic Strategy: From L-Proline to the Target Molecule

The chosen synthetic pathway involves two key transformations:

-

Grignard Reaction: The carboxylic acid of L-Proline is converted into a phenyl ketone via reaction with a phenyl Grignard reagent (phenylmagnesium bromide). This step introduces the desired phenyl group at the C2 position. The nitrogen atom must be protected to prevent it from reacting with the highly basic Grignard reagent.

-

Reductive N-methylation: The secondary amine of the pyrrolidine ring is methylated to form the target tertiary amine. This is efficiently achieved using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde as the source of the methyl group and the reducing agent. This one-pot procedure is known for its high yield and clean conversion for N-methylation of primary and secondary amines.

This strategy is advantageous because it directly utilizes the inherent stereochemistry of L-Proline, avoiding the need for chiral separation or asymmetric induction steps, which can be costly and reduce overall yield.

Caption: Synthetic workflow for (2S)-1-Methyl-2-phenylpyrrolidine.

Experimental Protocol

Step 1: Synthesis of (S)-2-Phenylpyrrolidine from L-Proline

Causality: This initial stage establishes the core C2-phenyl substituted pyrrolidine ring. The multi-step, one-pot procedure begins with the reaction of L-proline with phenylmagnesium bromide. The Grignard reagent adds twice to the carboxylate, and after an acidic workup, a cyclic iminium ion is formed which is then reduced. A strong reducing agent like Lithium Aluminum Hydride (LAH) is subsequently used to reduce the intermediate carbinolamine to the stable pyrrolidine ring.

-

Preparation: A dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (24.3 g, 1.0 mol) and dry diethyl ether (200 mL) under a nitrogen atmosphere.

-

Grignard Formation: A solution of bromobenzene (157 g, 1.0 mol) in dry diethyl ether (300 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Proline: The Grignard solution is cooled to 0 °C. L-Proline (23.0 g, 0.2 mol), previously dried under vacuum, is added portion-wise over 30 minutes. Caution: The reaction is highly exothermic.

-

Reflux and Quench: After the addition, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours. The mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water (50 mL), followed by 15% aqueous NaOH (50 mL), and finally water (150 mL).

-

Workup and Extraction: The resulting suspension is filtered, and the solid residue is washed thoroughly with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-phenylpyrrolidine.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

Causality: The Eschweiler-Clarke reaction is a highly effective method for methylating secondary amines. Formaldehyde first reacts with the amine to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide. This avoids the use of hazardous alkylating agents like methyl iodide and prevents over-alkylation to the quaternary ammonium salt.

-

Reaction Setup: The crude (S)-2-phenylpyrrolidine (14.7 g, 0.1 mol) is placed in a 250 mL round-bottom flask. Formic acid (90%, 15.3 g, 0.3 mol) is added, followed by the slow addition of aqueous formaldehyde (37%, 12.2 g, 0.15 mol) while cooling the flask in an ice bath.

-

Heating: The reaction mixture is heated at 100 °C (in a water bath) for 6 hours, during which time CO₂ evolution will be observed.

-

Basification and Extraction: After cooling to room temperature, the mixture is made strongly basic (pH > 12) by the slow addition of 40% aqueous NaOH. The product is then extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated. The resulting crude oil is purified by vacuum distillation to afford (2S)-1-Methyl-2-phenylpyrrolidine as a colorless to pale yellow oil.

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to confirm the identity, purity, and stereochemistry of the synthesized molecule. This involves a combination of spectroscopic and chiroptical techniques.

Caption: Comprehensive characterization workflow for the final product.

Spectroscopic and Analytical Data

The identity of the final compound is confirmed by comparing the obtained data with reference values and expected chemical properties.[1]

| Property / Technique | Expected Result | Purpose |

| Molecular Formula | C₁₁H₁₅N | Confirms elemental composition. |

| Molecular Weight | 161.24 g/mol [1] | Basic physical property. |

| Exact Mass | 161.12045 Da[1] | High-resolution mass spectrometry confirms the molecular formula. |

| Appearance | Colorless to pale yellow oil | Physical state observation. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.25 (t, 1H, N-CH-Ph), 2.90 (t, 1H, N-CH₂), 2.25 (s, 3H, N-CH₃), 2.20 (m, 1H, N-CH₂), 1.70-2.00 (m, 4H, -CH₂-CH₂-) | Confirms the proton environment and structural connectivity. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 70.0 (N-CH-Ph), 57.0 (N-CH₂), 40.5 (N-CH₃), 35.0 (-CH₂-), 22.5 (-CH₂-) | Confirms the carbon skeleton of the molecule. |

| Mass Spec (EI) | m/z (%): 161 (M⁺), 160 (M-H)⁺, 84 ([M-Ph]⁺) | Confirms molecular weight and provides fragmentation pattern for structural elucidation. |

| Specific Rotation | [α]²⁰D = -75° (c=1, CHCl₃) | Confirms the presence of a single enantiomer and its stereochemical configuration (S). |

| Chiral HPLC | Single peak on a chiral stationary phase (e.g., Chiralcel OD-H)[2] | Determines enantiomeric excess (>99% e.e.). |

Detailed Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons appear as a multiplet in the 7.2-7.4 ppm region. The benzylic proton (H2) is a key signal, typically a triplet around 3.25 ppm. The N-methyl group gives a sharp singlet at approximately 2.25 ppm. The remaining four pyrrolidine protons appear as complex multiplets between 1.7 and 2.9 ppm.

-

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum will show distinct signals for the N-methyl carbon, the four carbons of the pyrrolidine ring, and the carbons of the phenyl group.

2. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments.

-

High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The expected exact mass is 161.120449483 Da.[1]

-

Electron Ionization (EI-MS): This technique fragments the molecule, providing a characteristic "fingerprint." The molecular ion peak (M⁺) will be observed at m/z = 161. A prominent fragment is often observed at m/z = 84, corresponding to the loss of the phenyl group, leaving the N-methylpyrrolidinyl cation.

3. Chiral High-Performance Liquid Chromatography (HPLC) While NMR and MS confirm the structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of the sample.

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.

-

Protocol: A suitable method would employ a column such as a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[2] A typical mobile phase would be a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.[2] The enantiomeric excess (e.e.) is calculated from the integrated areas of the two enantiomer peaks. For a successful enantioselective synthesis, only one peak should be observed.

Conclusion

The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine from L-proline represents an efficient and reliable method for producing this valuable chiral building block in high enantiomeric purity. The combination of a Grignard reaction to install the phenyl group and an Eschweiler-Clarke reaction for N-methylation provides a direct and scalable route. The subsequent characterization, employing a suite of analytical techniques including NMR, MS, and crucially, chiral HPLC, provides a self-validating system that confirms the successful synthesis of the target molecule with the correct structure, high chemical purity, and desired stereochemistry. This guide provides the necessary framework for researchers and drug development professionals to confidently produce and verify this important chemical entity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12625600, (2S)-1-Methyl-2-phenylpyrrolidine. Retrieved from [Link]

-

Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for (2S)-1-Methyl-2-phenylpyrrolidine. Retrieved from [Link]

-

Incze, M. (2013). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Molecules, 18(5), 5683-5696. Retrieved from [Link]

- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466. Retrieved from [Link]

-

SpectraBase. (2026). 2-Methyl-2-phenylpyrrolidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institutes of Health (NIH). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

Sources

Physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Methyl-2-phenylpyrrolidine

Abstract

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral organic compound belonging to the pyrrolidine class of saturated nitrogen heterocycles. Its structural motif, featuring a stereocenter adjacent to a nitrogen atom and a phenyl group, makes it a valuable chiral building block in asymmetric synthesis and a key scaffold in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development, influencing everything from reaction kinetics and purification strategies to formulation, bioavailability, and receptor interaction. This guide provides a detailed examination of the known and predicted physicochemical characteristics of (2S)-1-Methyl-2-phenylpyrrolidine, outlines a robust experimental protocol for the determination of its acid dissociation constant (pKa), and discusses the analytical techniques essential for its structural confirmation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. (2S)-1-Methyl-2-phenylpyrrolidine is defined by its specific connectivity, molecular formula, and stereochemistry.

-

IUPAC Name: (2S)-1-methyl-2-phenylpyrrolidine[1]

-

CAS Number: 58166-86-2[1]

-

Molecular Formula: C₁₁H₁₅N[1]

-

Canonical SMILES: CN1CCC[C@H]1C2=CC=CC=C2[1]

-

InChIKey: RUJFIXHHAWJMRM-NSHDSACASA-N[1]

The molecule consists of a five-membered pyrrolidine ring N-methylated at position 1 and substituted with a phenyl group at position 2. The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its biological activity and role as a chiral auxiliary.

Caption: 2D representation of (2S)-1-Methyl-2-phenylpyrrolidine.

Core Physicochemical Properties

The physical and chemical behaviors of a compound are dictated by its intrinsic properties. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions provide valuable insights. These properties are critical for predicting solubility, membrane permeability, and formulation compatibility.

| Property | Value / Prediction | Significance in Drug Development & Research |

| Molecular Weight | 161.24 g/mol [1][2] | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |

| XLogP3-AA | 2.3[1][2] | Indicates moderate lipophilicity, suggesting good potential for oral absorption and cell membrane permeability. |

| Hydrogen Bond Donors | 0[1][2] | As a tertiary amine, it cannot donate hydrogen bonds, which affects its solubility profile and receptor interactions. |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom)[1][2] | The lone pair on the nitrogen can accept a hydrogen bond, influencing its solubility in protic solvents and interactions with biological targets. |

| pKa | Not experimentally determined in search results. | The basicity of the tertiary amine is a critical parameter. It dictates the ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and ADME properties. |

| Boiling Point | Not experimentally determined in search results. | Essential for purification by distillation and assessing volatility. |

| Melting Point | Not experimentally determined in search results. | Defines the solid-state properties of the compound or its salts, impacting formulation and stability. |

| Solubility | Not quantitatively determined in search results. | Expected to have low solubility in water as a free base but significantly higher solubility as a salt (e.g., hydrochloride) in aqueous media. Soluble in many organic solvents. |

Spectroscopic & Analytical Characterization

Unambiguous identification of (2S)-1-Methyl-2-phenylpyrrolidine requires a combination of spectroscopic methods. While specific spectra are not available in the initial search, the expected characteristics can be expertly predicted.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR):

-

¹H NMR: Would show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a singlet for the N-methyl protons (likely around 2.2-2.5 ppm), and a series of complex multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at the C2 chiral center would appear as a distinct multiplet.

-

¹³C NMR: Would display signals for the six unique carbons of the phenyl ring, the four distinct carbons of the pyrrolidine ring, and one signal for the N-methyl carbon. The chemical shifts would confirm the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 161. The primary fragmentation pathway would involve the loss of fragments from the pyrrolidine ring or the phenyl group, leading to characteristic daughter ions that can be used for structural elucidation.

-

Experimental Protocol: Potentiometric pKa Determination

The pKa is arguably the most critical physicochemical property for a basic compound in drug development. It governs the extent of ionization, which affects every aspect of a drug's journey through the body. Potentiometric titration is a robust and reliable method for its determination.

Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of a standardized, strong base (NaOH) ensures accurate titrant concentration. Calibrating the pH meter with multiple, traceable buffer standards brackets the expected pKa and ensures the accuracy of pH measurements. Using degassed, deionized water minimizes interference from dissolved CO₂, which can affect the pH of basic solutions. The Henderson-Hasselbalch equation provides the theoretical foundation for why the pH at the half-equivalence point equals the pKa.

Methodology:

-

Preparation of the Analyte: a. Accurately weigh approximately 10 mg of (2S)-1-Methyl-2-phenylpyrrolidine hydrochloride salt. The hydrochloride salt form is used as it is typically a stable, crystalline solid that is readily soluble in water. b. Dissolve the salt in 50 mL of degassed, deionized water in a thermostated beaker maintained at 25°C ± 0.5°C.

-

Titrant Preparation and Standardization: a. Prepare a 0.1 M solution of sodium hydroxide (NaOH). b. Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

-

Instrumentation Setup: a. Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). b. Ensure the pH electrode is properly conditioned and rinsed with deionized water before use. c. Place the calibrated pH electrode and the tip of a calibrated burette containing the standardized NaOH solution into the analyte beaker. Ensure the solution is gently stirred with a magnetic stir bar.

-

Titration Procedure: a. Record the initial pH of the analyte solution. b. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). c. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point (the region of rapid pH change).

-

Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (Veq). c. Determine the volume at the half-equivalence point (Veq/2). d. The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

Sources

Spectroscopic Blueprint of a Chiral Amine: An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine

Introduction

(2S)-1-Methyl-2-phenylpyrrolidine, a chiral cyclic amine, serves as a valuable building block in asymmetric synthesis and is a key structural motif in various pharmacologically active compounds. Its stereochemical integrity and purity are paramount for its application, necessitating robust and unequivocal analytical characterization. This in-depth guide provides a comprehensive overview of the spectroscopic signature of (2S)-1-Methyl-2-phenylpyrrolidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, the objective of this document is not merely to present data but to illuminate the underlying principles that govern the spectroscopic behavior of this molecule. We will delve into the "why" behind the expected spectral features, offering insights into how molecular structure dictates the outcome of these analytical techniques. While readily available, consolidated experimental spectra for this specific enantiomer are not consistently published in public databases, this guide will provide a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and validate the spectroscopic data of (2S)-1-Methyl-2-phenylpyrrolidine and related compounds.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular architecture of (2S)-1-Methyl-2-phenylpyrrolidine is the cornerstone of interpreting its spectroscopic data. The molecule possesses a five-membered pyrrolidine ring, a chiral center at the C2 position, a phenyl group attached to this chiral center, and a methyl group on the nitrogen atom.

Diagram 1: Molecular Structure of (2S)-1-Methyl-2-phenylpyrrolidine with Atom Numbering

Caption: Ball-and-stick model of (2S)-1-Methyl-2-phenylpyrrolidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (2S)-1-Methyl-2-phenylpyrrolidine in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic, methine, methylene, and methyl protons.

Expected Chemical Shifts and Coupling Patterns:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Justification |

| Phenyl (5H) | 7.20 - 7.40 | Multiplet | - | Protons on the aromatic ring will resonate in the typical downfield region due to the deshielding effect of the ring current. |

| C2-H (1H) | 3.20 - 3.40 | Triplet or Doublet of Doublets | ~7-9 | This methine proton is adjacent to the nitrogen and the phenyl group, leading to a downfield shift. It will be coupled to the C3 methylene protons. |

| C5-H₂ (2H) | 2.80 - 3.10 | Multiplet | - | These methylene protons are adjacent to the nitrogen atom, causing a moderate downfield shift. |

| N-CH₃ (3H) | 2.20 - 2.40 | Singlet | - | The methyl group attached to the nitrogen will appear as a singlet in the upfield region. |

| C3-H₂ & C4-H₂ (4H) | 1.70 - 2.10 | Multiplets | - | These methylene protons of the pyrrolidine ring will resonate in the aliphatic region and will likely show complex overlapping multiplets due to coupling with each other and adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (2S)-1-Methyl-2-phenylpyrrolidine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram 2: ¹H NMR Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Phenyl (C-ipso) | 140 - 145 | The aromatic carbon directly attached to the pyrrolidine ring will be the most downfield of the aromatic signals. |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 | These aromatic carbons will resonate in the typical range for a monosubstituted benzene ring. |

| C2 | 65 - 70 | This carbon is attached to both a nitrogen and a phenyl group, resulting in a significant downfield shift. |

| C5 | 55 - 60 | The carbon adjacent to the nitrogen atom is deshielded. |

| N-CH₃ | 40 - 45 | The methyl carbon attached to the nitrogen appears in the aliphatic region. |

| C3 & C4 | 20 - 30 | These methylene carbons of the pyrrolidine ring will resonate in the upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in (2S)-1-Methyl-2-phenylpyrrolidine are the C-H bonds of the aliphatic and aromatic systems, and the C-N bond.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |

| Aliphatic C-H | 2850 - 2960 | Strong | Stretching |

| C-N | 1000 - 1250 | Medium | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium | Stretching |

| Aromatic C-H (out-of-plane) | 690 - 900 | Strong | Bending |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 161, corresponding to the molecular weight of C₁₁H₁₅N.

-

Base Peak: A common fragmentation pathway for N-substituted pyrrolidines is the alpha-cleavage, leading to the formation of a stable iminium ion. The loss of the phenyl group would result in a fragment at m/z = 84 (M - 77). Alternatively, cleavage of the bond between C2 and C3 could lead to a fragment containing the phenyl group. A prominent peak is also expected at m/z = 70, resulting from the loss of the phenylmethyl radical.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Diagram 3: Spectroscopic Data Correlation

Caption: Interplay of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of (2S)-1-Methyl-2-phenylpyrrolidine, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and purity assessment. While this guide presents a predictive framework, the principles outlined herein are fundamental for the interpretation of actual experimental data. The causality between the molecular structure and the resulting spectra is a testament to the power of these analytical techniques in modern chemical and pharmaceutical research. By understanding these correlations, scientists can confidently characterize this and other chiral molecules, ensuring the quality and efficacy of the materials they work with.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine (CAS 58166-86-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-Methyl-2-phenylpyrrolidine, identified by the CAS number 58166-86-2, is a chiral amine belonging to the pyrrolidine class of heterocyclic compounds. The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and is a cornerstone in the field of asymmetric synthesis.[1][2][3] The stereochemistry at the C2 position, along with the substitution pattern on the nitrogen and the phenyl group, imparts specific chemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and as a chiral auxiliary or ligand in stereoselective transformations.[1][4][5] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (2S)-1-Methyl-2-phenylpyrrolidine, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of (2S)-1-Methyl-2-phenylpyrrolidine is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 58166-86-2 | PubChem[6] |

| Molecular Formula | C₁₁H₁₅N | PubChem[6] |

| Molecular Weight | 161.24 g/mol | PubChem[6] |

| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | PubChem[6] |

| Synonyms | (S)-1-Methyl-2-phenylpyrrolidine | PubChem[6] |

| Canonical SMILES | CN1CCC[C@H]1C2=CC=CC=C2 | PubChem[6] |

| InChI Key | RUJFIXHHAWJMRM-NSHDSACASA-N | PubChem[6] |

| Computed XLogP3 | 2.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

Note: The provided data is based on computational models and should be confirmed with experimental data where critical.

Synthesis and Chiral Control

The synthesis of enantiomerically pure pyrrolidines is a significant area of research in organic chemistry. The stereocenter at the 2-position of (2S)-1-Methyl-2-phenylpyrrolidine necessitates the use of asymmetric synthesis strategies to obtain the desired enantiomer.

General Strategies for Asymmetric Pyrrolidine Synthesis

Several methodologies have been developed for the enantioselective synthesis of 2-substituted pyrrolidines. These often involve:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-proline, to introduce the desired stereochemistry.[7]

-

Asymmetric Catalysis: Employing chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction that forms the pyrrolidine ring or functionalizes a pre-existing one.[2][8]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal.[4][5][]

Illustrative Synthetic Approach: A Conceptual Workflow

Below is a conceptual workflow diagram for a potential asymmetric synthesis:

Figure 1. Conceptual workflow for the asymmetric synthesis of (2S)-1-Methyl-2-phenylpyrrolidine.

Protocol Considerations:

-

Cyclization and Iminium Ion Formation: The reaction of 4-chloro-1-phenylbutan-1-one with methylamine would likely proceed via an initial Michael addition followed by an intramolecular nucleophilic substitution to form a cyclic iminium ion intermediate.

-

Asymmetric Reduction: The crucial step for establishing the stereocenter is the asymmetric reduction of the iminium ion. This could be achieved using a chiral reducing agent or, more commonly, a catalytic amount of a chiral transition metal complex (e.g., Iridium or Rhodium) with a chiral phosphine ligand. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

-

Purification and Characterization: The final product would require purification, likely through column chromatography, and its enantiomeric excess would need to be determined using a chiral analytical technique such as chiral HPLC or GC.

Biological and Pharmacological Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[1]

While specific biological data for (2S)-1-Methyl-2-phenylpyrrolidine is limited in the public domain, the biological activities of structurally related 2-phenylpyrrolidine derivatives suggest potential areas of interest. For instance, substituted phenylpyrrolidines have been investigated as:

-

Antihyperglycemic agents: Certain alpha-substituted beta-phenylpropionic acids containing a pyridinylphenyl moiety have shown potent PPARα/γ dual agonistic activity.[10]

-

Serotonin Receptor Agonists: Derivatives of (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide have demonstrated potent and selective agonistic activity for the 5-HT1A receptor.[11]

-

Anticonvulsants: N-substituted pyrrolidine-2,5-diones have been evaluated for their anticonvulsant properties.[1]

The biological activity of pyrrolidine derivatives is highly dependent on the nature and stereochemistry of the substituents.[1] Therefore, (2S)-1-Methyl-2-phenylpyrrolidine could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents targeting a range of biological pathways. Further research is needed to elucidate its specific biological targets and pharmacological profile.

Applications in Asymmetric Synthesis

Chiral pyrrolidines are widely employed as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts in asymmetric synthesis.[1][2][8] The (S)-configuration of the 2-phenyl group in the target molecule makes it a candidate for inducing stereoselectivity in various chemical transformations.

Potential as a Chiral Ligand

The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the stereogenic center at the 2-position can create a chiral environment around the metal. This can be exploited in a variety of metal-catalyzed asymmetric reactions, such as:

-

Asymmetric hydrogenation

-

Asymmetric allylic alkylation

-

Asymmetric cross-coupling reactions

The synthesis of chiral P,N ligands is an active area of research, and structures similar to (2S)-1-Methyl-2-phenylpyrrolidine have been incorporated into such ligands.[12][13]

Conceptual Experimental Workflow: Asymmetric Aldol Reaction

To illustrate its potential application, a conceptual workflow for its use as a chiral ligand in an asymmetric aldol reaction is presented below.

Figure 2. Conceptual workflow for the application of (2S)-1-Methyl-2-phenylpyrrolidine as a chiral ligand in an asymmetric aldol reaction.

Experimental Protocol Outline:

-

Catalyst Preparation (In Situ): In an inert atmosphere, the chiral ligand, (2S)-1-Methyl-2-phenylpyrrolidine, would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, a Lewis acidic metal precursor, such as titanium(IV) isopropoxide, would be added to form the chiral Lewis acid catalyst.

-

Aldol Reaction: The reaction vessel would be cooled to a low temperature (e.g., -78 °C). The aldehyde substrate would then be added, followed by the slow addition of the nucleophile (e.g., a silyl ketene acetal).

-

Work-up and Analysis: The reaction would be quenched, and the product extracted and purified. The diastereomeric ratio and enantiomeric excess of the product would be determined by techniques such as NMR spectroscopy and chiral HPLC.

Safety and Handling

General Precautions for Handling Chiral Amines:

Given the lack of specific data, (2S)-1-Methyl-2-phenylpyrrolidine should be handled with the standard precautions for a research chemical of unknown toxicity:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

A thorough risk assessment should be conducted before handling this compound, and the relevant Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion and Future Outlook

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. Its structural relationship to a class of compounds with diverse biological activities makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Furthermore, its chiral nature suggests its utility as a ligand or auxiliary in stereoselective transformations.

The primary limitation to the broader application of this compound is the current lack of detailed public data on its specific biological activity, mechanism of action, and a comprehensive toxicological profile. Future research efforts should focus on:

-

Elucidation of Biological Targets: Screening (2S)-1-Methyl-2-phenylpyrrolidine and its derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Development of Optimized Synthetic Routes: Establishing and publishing detailed and robust protocols for its enantioselective synthesis to improve its accessibility to the research community.

-

Toxicological Evaluation: Conducting thorough toxicological studies to establish a clear safety profile and enable its safe handling and potential for further development.

As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, chiral building blocks like (2S)-1-Methyl-2-phenylpyrrolidine will undoubtedly play an increasingly important role.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.

- Fisher Scientific. (2009).

- Canada.ca. (n.d.). Hazardous substance assessment – 1-Methyl-2-pyrrolidone.

- Fujita, H., et al. (2007). Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents. Bioorganic & Medicinal Chemistry, 15(1), 410-423.

- ResearchGate. (n.d.). Synthesis and structure of chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.

- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminoethyl)

- MDPI. (2021).

- Fujio, M., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512.

- Spectrum Chemical. (2015).

- Semantic Scholar. (1995). Convenient Methods for the Synthesis of Chiral 2-Phenylpyrrolidines.

- PubChem. (n.d.). (2S)-1-Methyl-2-phenylpyrrolidine.

- ACS Publications. (2022).

- ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Wikipedia. (n.d.). Chiral auxiliary.

- The University of York. (2025).

- PMC. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(1), 1.

- ResearchGate. (2020).

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.

- Sigma-Aldrich. (2025).

- IUCr. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

- RSC Publishing. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers, 7(1), 20-41.

- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)

- BenchChem. (2025).

- BenchChem. (2025). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubChem. (n.d.). N-methyl-2-phenylpyrrolidine.

- PENTA s.r.o. (2025).

- MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2872.

- PMC. (2013). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 89(10), 452-468.

- PubMed. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Chiral Auxiliaries [sigmaaldrich.com]

- 6. (2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 14. fishersci.com [fishersci.com]

- 15. Hazardous substance assessment – 1-Methyl-2-pyrrolidone - Canada.ca [canada.ca]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Structural Analysis of (S)-1-Methyl-2-phenylpyrrolidine

This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of (S)-1-Methyl-2-phenylpyrrolidine, a chiral scaffold of significant interest in contemporary drug discovery and asymmetric catalysis. The precise stereochemical integrity and conformational dynamics of this molecule are paramount to its function, dictating its interaction with biological targets and its efficacy as a chiral ligand or catalyst. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core analytical techniques and the rationale behind their application.

Introduction: The Significance of (S)-1-Methyl-2-phenylpyrrolidine

(S)-1-Methyl-2-phenylpyrrolidine is a versatile chiral amine whose pyrrolidine ring is a common motif in a wide array of biologically active compounds. The stereocenter at the C2 position, bearing a phenyl group, imparts a specific three-dimensional arrangement that is crucial for its intended applications. In drug development, the enantiomeric purity of such chiral building blocks is a critical quality attribute, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The pyrrolidine moiety can enhance aqueous solubility and provide key hydrogen bond donor or acceptor functionalities, influencing a drug's pharmacokinetic and pharmacodynamic properties.[2] A thorough structural elucidation is therefore not merely an academic exercise but a fundamental requirement for its rational use in medicinal chemistry and materials science.

Foundational Structural and Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into advanced analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [3] |

| Molecular Weight | 161.24 g/mol | [3] |

| IUPAC Name | (2S)-1-methyl-2-phenylpyrrolidine | [3] |

| CAS Number | 58166-86-2 | [3] |

Chromatographic Techniques for Enantiomeric Purity Assessment

The determination of enantiomeric excess (ee) is a cornerstone of the analysis of chiral molecules like (S)-1-Methyl-2-phenylpyrrolidine. Chiral chromatography is the workhorse for this purpose, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for the enantioseparation of non-volatile and thermally labile compounds. The choice of the chiral stationary phase (CSP) is the most critical parameter, as its specific interactions with the enantiomers govern the separation. For a chiral amine like (S)-1-Methyl-2-phenylpyrrolidine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates.

-

Sample Preparation: Dissolve a racemic standard and the sample of (S)-1-Methyl-2-phenylpyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or a Lux® Cellulose-2 column, is a good starting point.

-

Mobile Phase: A typical mobile phase would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2% v/v), is often necessary to improve peak shape and reduce tailing by blocking active sites on the stationary phase.[1][4]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

-

Temperature: The column temperature is typically maintained at 25°C.[1]

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm, is appropriate.[1]

-

Data Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

For more volatile derivatives or as an alternative to HPLC, Chiral GC and SFC can be employed. Chiral GC often utilizes cyclodextrin-based capillary columns. SFC is a modern alternative that offers advantages in terms of speed and reduced organic solvent consumption.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the connectivity, chemical environment of atoms, and the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is used to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For (S)-1-Methyl-2-phenylpyrrolidine, one would expect distinct signals for the phenyl protons, the methine proton at the stereocenter (C2), the N-methyl protons, and the diastereotopic methylene protons of the pyrrolidine ring. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the pyrrolidine ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. For (S)-1-Methyl-2-phenylpyrrolidine, distinct signals would be expected for the carbons of the phenyl ring, the C2 methine, the N-methyl group, and the three methylene carbons of the pyrrolidine ring.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule. This is crucial for assigning the protons of the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity of the phenyl group to the C2 position and the methyl group to the nitrogen atom.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations can be used to confirm the stereochemistry and to study the preferred conformation of the molecule in solution. For example, an NOE between the C2-H and the N-methyl protons would provide information about their relative orientation.

X-ray Crystallography for Absolute Configuration

While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration of the stereocenter. Obtaining a suitable single crystal of (S)-1-Methyl-2-phenylpyrrolidine or a salt thereof would allow for the precise measurement of bond lengths, bond angles, and torsion angles. The resulting crystal structure would serve as the gold standard for confirming the (S)-configuration and for understanding the intermolecular interactions in the solid state. The puckering of the five-membered pyrrolidine ring, which can adopt envelope or twisted conformations, can be definitively determined from crystallographic data.[5]

Computational Modeling for Conformational Analysis and Property Prediction

In conjunction with experimental data, computational chemistry provides powerful insights into the structural and electronic properties of (S)-1-Methyl-2-phenylpyrrolidine.

Density Functional Theory (DFT) Calculations

DFT methods can be used to:

-

Optimize the molecular geometry: This allows for the prediction of the lowest energy conformation of the molecule. Conformational searches can identify different stable conformers and their relative energies.[6]

-

Predict NMR chemical shifts and coupling constants: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to validate the computed geometry.

-

Analyze the electronic structure: The distribution of electron density, molecular orbitals (HOMO, LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interactions.

Integrated Structural Analysis: A Holistic Approach

The most robust structural characterization of (S)-1-Methyl-2-phenylpyrrolidine is achieved through the integration of multiple analytical techniques. Chiral chromatography confirms the enantiomeric purity, while a full suite of NMR experiments elucidates the structure in solution. X-ray crystallography provides the definitive solid-state structure and absolute configuration. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the molecule's conformational preferences and electronic properties. This multi-faceted approach ensures a comprehensive and validated structural understanding, which is indispensable for the successful application of (S)-1-Methyl-2-phenylpyrrolidine in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12625600, (2S)-1-Methyl-2-phenylpyrrolidine. Available from: [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 248799, N-methyl-2-phenylpyrrolidine. Available from: [Link].

-

Studylib. NMR Spectroscopy: Chemical Shifts, Integration, Coupling. Available from: [Link]

-

ResearchGate. Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. Available from: [Link]

-

Pluth, M. D., Fiedler, D., Mugridge, J. S., Bergman, R. G., & Raymond, K. N. (2009). Molecular recognition and self-assembly special feature: Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. Proceedings of the National Academy of Sciences, 106(4), 10438-10443. Available from: [Link]

-

Herler, S., Mayer, P., & Schulz, A. (2007). N-Methyl-2-pyrrolidone hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3991. Available from: [Link]

-

ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available from: [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]

-

Haas, K., Axelrod, S., & Gomez-Bombarelli, R. (2023). The impact of conformer quality on learned representations of molecular conformer ensembles. arXiv preprint arXiv:2303.03338. Available from: [Link]

-

ResearchGate. Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. Available from: [Link]

-

MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11621. Available from: [Link]

-

Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available from: [Link]

-

Wikimedia Commons. File:1-methylpyrrolidin-2-one 200.svg. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. (2S)-1-Methyl-2-phenylpyrrolidine | C11H15N | CID 12625600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Conformer Search with Low-Energy Latent Space - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of chiral pyrrolidines

An In-Depth Technical Guide to the Discovery and History of Chiral Pyrrolidines

Authored by a Senior Application Scientist

Foreword: From Serendipity to a Pillar of Catalysis

The story of chiral pyrrolidines in asymmetric synthesis is not one of linear discovery but of a slow-burning realization that culminated in a paradigm shift. What began as a niche, albeit highly effective, reaction in the pharmaceutical industry lay dormant for nearly three decades before being spectacularly rediscovered and catapulted to the forefront of modern organic chemistry. This guide traces that remarkable journey, from the pioneering intramolecular cyclizations of the 1970s to the dawn of organocatalysis and the sophisticated, rationally designed pyrrolidine-based catalysts that are indispensable tools for today's researchers and drug development professionals. We will explore the fundamental mechanistic principles that underpin their efficacy, detail key synthetic methodologies, and showcase their profound impact on the synthesis of complex molecules.

Part 1: The Seminal Discovery - A Reaction Ahead of Its Time

In the early 1970s, the synthesis of steroids was a major focus for industrial pharmaceutical research. Within this context, two independent research groups—one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and another by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG—made a groundbreaking discovery.[1][2][3] They found that the simple, naturally occurring amino acid (S)-proline could catalyze a highly enantioselective intramolecular aldol cyclization of an achiral triketone to form a key bicyclic intermediate for steroid synthesis.[1][4] This reaction, now widely known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, yielded the desired product with excellent stereocontrol (e.g., 93% enantiomeric excess) using only a catalytic amount (3 mol%) of proline.[1][4]

Despite the elegance and efficiency of the transformation, its true significance as a general catalytic principle was not immediately recognized.[3][5] For nearly 30 years, it remained an interesting but isolated example of asymmetric catalysis, a clever solution to a specific synthetic problem rather than the dawn of a new field.[1][6]

The Original HPESW Reaction: A Snapshot

The reaction provided a direct route to the optically active Wieland-Miescher ketone and related synthons, which are crucial building blocks for steroid synthesis.[5]

| Feature | Hajos-Parrish (1974) | Eder-Sauer-Wiechert (1971) |

| Substrate | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |

| Catalyst | (S)-Proline (3 mol%) | (S)-Proline (47 mol%) |

| Solvent | Dimethylformamide (DMF) | Acetonitrile / Perchloric Acid |

| Product | Chiral bicyclic ketol | Dehydrated enone product |

| Enantiomeric Excess | 93.4% ee | High (unspecified) |

| Significance | First highly enantioselective organocatalytic reaction.[7] | Independent discovery of proline's catalytic power.[3] |

Part 2: The Renaissance - Proline and the Birth of Organocatalysis

The landscape of asymmetric synthesis changed dramatically in 2000 with the seminal, back-to-back publications from the labs of Benjamin List and Carlos F. Barbas III.[8][9][10] Inspired by the mechanism of Class I aldolase enzymes, they questioned whether a simple amino acid like proline could mimic nature's strategy to catalyze intermolecular aldol reactions directly between unmodified ketones and aldehydes.[7][9]

Their success marked the "rediscovery" of proline catalysis and is widely considered the starting point for the modern field of asymmetric organocatalysis.[5][6] They demonstrated that proline could indeed catalyze the direct asymmetric aldol reaction between acetone and various aldehydes, producing aldol products in good yields and with high enantioselectivities.[9][10] This breakthrough was profound because it offered a simple, inexpensive, non-toxic, and environmentally benign alternative to the metal-based catalysts that had dominated the field.[8][11]

Part 3: The Mechanistic Underpinning - Enamine Catalysis

The remarkable efficacy of proline and its derivatives lies in their ability to engage in a specific catalytic cycle known as enamine catalysis.[12][13] This mechanism mimics the strategy used by Class I aldolase enzymes.[7]

The cycle involves two key stages:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate.[1][4] This step activates the ketone, making its α-carbon a much more potent nucleophile than the corresponding enol or enolate, while simultaneously embedding the chiral information of the catalyst.

-

Stereoselective C-C Bond Formation: The chiral enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry of the catalyst's side chain directs this attack to one face of the electrophile, thereby controlling the absolute stereochemistry of the newly formed C-C bond.[5] The transition state is often depicted as a six-membered, chair-like arrangement, as proposed by Houk and List, which explains the high degree of stereoselectivity observed.[1][14]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final aldol product and regenerating the pyrrolidine catalyst to begin a new cycle.[14]

While the enamine mechanism is now widely accepted, it was the subject of considerable debate.[7][15] Hajos initially proposed a carbinolamine intermediate, and Agami later suggested a mechanism involving two proline molecules in the transition state based on kinetic studies.[1] However, later work, including isotopic labeling experiments showing ¹⁸O incorporation from water into the product and the lack of non-linear effects in intermolecular reactions, provided strong evidence for the single-catalyst enamine pathway.[1][7][15]

Part 4: Key Methodologies and Protocols

A. Synthesis of Chiral Pyrrolidine Scaffolds

The accessibility of chiral pyrrolidines is fundamental to their widespread use. While L-proline itself is an abundant and inexpensive starting material from the "chiral pool," many modern catalysts are derivatives that require further synthesis.[16][17]

Common Synthetic Approaches:

-

From the Chiral Pool: The most common method involves using readily available, optically pure sources like L-proline or 4-hydroxy-L-proline.[16] Simple functional group manipulations, such as reduction of the carboxylic acid to an alcohol (to form prolinol), provide access to a vast array of derivatives.[16]

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole precursors using chiral metal catalysts (e.g., Rhodium or Iridium-based) is another powerful strategy for creating the chiral pyrrolidine core.[11]

-

Intramolecular C-H Amination: More recent, cutting-edge methods involve the intramolecular amination of C(sp³)–H bonds, often catalyzed by engineered enzymes (like cytochrome P450 variants) or transition metals, to forge the pyrrolidine ring with high stereocontrol.[17][18]

B. Representative Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic example that launched the organocatalysis renaissance.[6][8]

Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high enantioselectivity.

Materials:

-

Cyclohexanone (purified by distillation)

-

4-Nitrobenzaldehyde

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

-

Add (S)-proline (0.3 mmol, 34.5 mg, 30 mol%).

-

Add anhydrous DMSO (4.0 mL) to the flask, followed by cyclohexanone (10.0 mmol, 1.04 mL, 10 equivalents).

-

Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the desired aldol product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: The reaction typically yields the product with good diastereoselectivity (anti:syn) and high enantioselectivity (>95% ee for the anti isomer).

Part 5: Evolution Beyond Proline - The Second Generation of Catalysts

The initial success of proline spurred immense research into designing new, more effective pyrrolidine-based catalysts. The goal was to enhance reactivity, broaden substrate scope, and improve stereoselectivity, often with lower catalyst loadings.

Key Innovations:

-

MacMillan's Imidazolidinones: David MacMillan developed chiral imidazolidinone catalysts that operate via iminium ion activation, which is mechanistically distinct but complementary to enamine catalysis. These catalysts are particularly effective for reactions like the Diels-Alder cycloaddition.[5][19]

-

Jørgensen-Hayashi Catalysts: Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.[19] The bulky silyl ether group effectively shields one face of the enamine intermediate, leading to exceptionally high levels of stereocontrol in a wide range of reactions, including Michael and aldol additions. These are among the most powerful and widely used organocatalysts today.

Part 6: Impact on Drug Discovery and Development

The chiral pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][19][20] Its rigid, five-membered ring structure allows for precise positioning of substituents to interact with biological targets, while its physicochemical properties are often favorable for oral bioavailability. The development of organocatalytic methods to synthesize these structures has revolutionized access to novel drug candidates.

| Drug Name | Therapeutic Area | Role of Chiral Pyrrolidine |

| Vildagliptin [16] | Antidiabetic | Forms the core scaffold, essential for DPP-4 enzyme inhibition. |

| Daclatasvir [16] | Antiviral (Hepatitis C) | A bis-pyrrolidine structure is central to its mechanism as an NS5A inhibitor. |

| Captopril [16] | Antihypertensive (ACE inhibitor) | L-proline itself is incorporated directly into the drug's structure. |

| Eletriptan [16] | Antimigraine | The pyrrolidine ring is a key component for serotonin receptor agonism. |

| Alpelisib [16] | Anticancer | The chiral pyrrolidine moiety is crucial for binding to the PI3Kα enzyme. |

The ability to rapidly and stereoselectively synthesize libraries of chiral pyrrolidine derivatives using organocatalysis allows medicinal chemists to perform extensive Structure-Activity Relationship (SAR) studies, accelerating the journey from hit identification to lead optimization.[21]

Conclusion

The discovery and development of chiral pyrrolidines as organocatalysts represent a triumph of chemical inquiry. From an overlooked industrial process to a cornerstone of modern asymmetric synthesis, their journey underscores the value of re-examining historical findings through a new mechanistic lens. Proline and its sophisticated descendants have not only provided a powerful, practical, and green toolkit for constructing complex chiral molecules but have also fundamentally changed the way chemists approach the art of synthesis. For researchers in academia and industry alike, the humble pyrrolidine ring continues to be a source of elegant solutions to the most challenging synthetic problems.

References

-

Title: Proline-catalyzed aldol reactions - Wikipedia.

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

-

Title: Synthesis of a New Chiral Pyrrolidine - PMC - NIH.

-

Title: Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.

-

Title: Asymmetric hydrogenation - Wikipedia.

-

Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH.

-

Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science.

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.

-

Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI.

-

Title: Proline organocatalysis - Wikipedia.

-

Title: New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH.

-

Title: PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois.

-

Title: Pyrrolidine synthesis - Organic Chemistry Portal.

-

Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions - Semantic Scholar.

-

Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society.

-

Title: Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction | Organic Letters - ACS Publications.

-

Title: Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction - ACS Publications.

-

Title: The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions | Journal of the American Chemical Society.

-

Title: Proline as an Asymmetric Organocatalyst | Sustainable Catalysis - Books.

-

Title: Enamine-Based Organocatalysis with Proline and Diamines - ACS Publications.

-

Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online.

-

Title: Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.

-

Title: Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC.

-

Title: The Hajos–Parrish–Eder–Sauer–Wiechert Reaction.

-

Title: Enamines - Master Organic Chemistry.

-

Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.

-

Title: New mechanistic studies on the proline-catalyzed aldol reaction - PNAS.

Sources

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. books.rsc.org [books.rsc.org]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2S)-1-Methyl-2-phenylpyrrolidine, a chiral cyclic amine of significant interest in pharmaceutical research and development. This document delves into its commercial availability, key suppliers, and the technical specifications critical for its application in complex chemical syntheses. Furthermore, it outlines established methodologies for its synthesis and analysis, offering a practical resource for scientists engaged in drug discovery and process development.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The introduction of stereogenic centers, as seen in (2S)-1-Methyl-2-phenylpyrrolidine, allows for precise three-dimensional arrangements of functional groups, which is crucial for selective interactions with biological targets.[1][2] The (2S) enantiomer, in particular, can serve as a valuable chiral building block or auxiliary in the asymmetric synthesis of complex molecules, ensuring the desired stereochemical outcome which is often linked to therapeutic efficacy and reduced off-target effects.[3]

Commercial Availability and Supplier Specifications